![molecular formula C10H22N2O B12925165 (3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol CAS No. 171056-73-8](/img/structure/B12925165.png)
(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol is a chiral compound with a complex structure that includes a pyrrolidine ring, a methylamino group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydropyrrole derivative.
Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using a methylamine reagent.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using a mild oxidizing agent to ensure selectivity and yield.
Industrial Production Methods
Industrial production of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyl group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl compound will regenerate the hydroxyl group.
科学的研究の応用
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
類似化合物との比較
(S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
®-1-(®-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities and properties.
N-Methylpyrrolidine: A simpler analog that lacks the hydroxyl group and has different chemical reactivity.
3-Methyl-2-(methylamino)butanol: A compound with a similar structure but without the pyrrolidine ring.
The uniqueness of (S)-1-((S)-3-Methyl-2-(methylamino)butyl)pyrrolidin-3-ol lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
特性
CAS番号 |
171056-73-8 |
|---|---|
分子式 |
C10H22N2O |
分子量 |
186.29 g/mol |
IUPAC名 |
(3S)-1-[(2S)-3-methyl-2-(methylamino)butyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(2)10(11-3)7-12-5-4-9(13)6-12/h8-11,13H,4-7H2,1-3H3/t9-,10+/m0/s1 |
InChIキー |
OGYNUMDQAFUTND-VHSXEESVSA-N |
異性体SMILES |
CC(C)[C@@H](CN1CC[C@@H](C1)O)NC |
正規SMILES |
CC(C)C(CN1CCC(C1)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


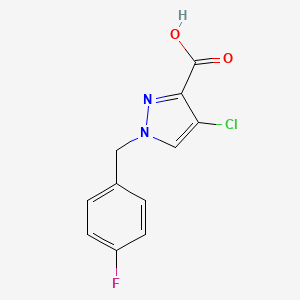
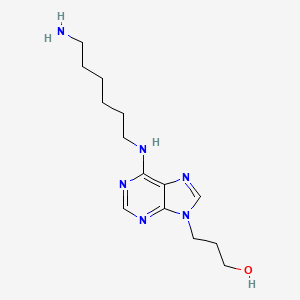
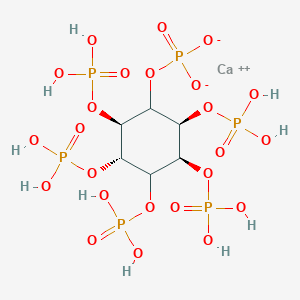
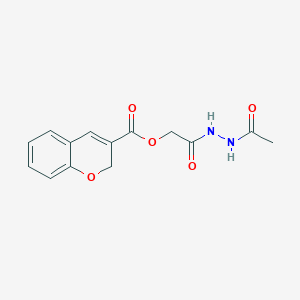
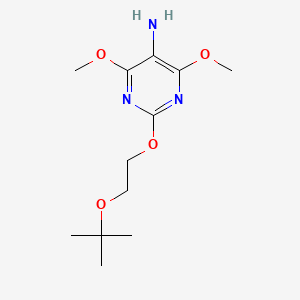

![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)


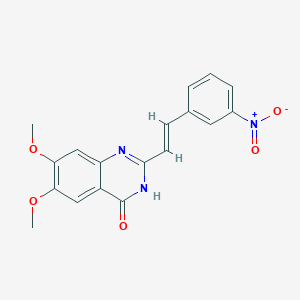

![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
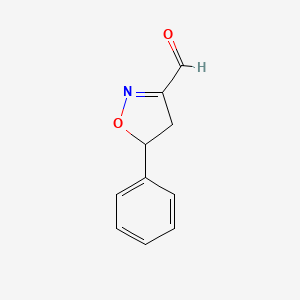
![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
